Cas no 2164103-19-7 (2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde)

2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde
- 2164103-19-7
- EN300-1620698
-
- インチ: 1S/C10H14O2/c1-4-5-10(7-11)6-8(2)12-9(10)3/h1,7-9H,5-6H2,2-3H3
- InChIKey: WBRRMLGONHTYIE-UHFFFAOYSA-N
- ほほえんだ: O1C(C)CC(C=O)(CC#C)C1C
計算された属性
- せいみつぶんしりょう: 166.099379685g/mol
- どういたいしつりょう: 166.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 26.3Ų
2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1620698-5.0g |
2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde |
2164103-19-7 | 5g |
$4102.0 | 2023-06-05 | ||
Enamine | EN300-1620698-0.25g |
2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde |
2164103-19-7 | 0.25g |
$1300.0 | 2023-06-05 | ||
Enamine | EN300-1620698-2.5g |
2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde |
2164103-19-7 | 2.5g |
$2771.0 | 2023-06-05 | ||
Enamine | EN300-1620698-250mg |
2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde |
2164103-19-7 | 250mg |
$1104.0 | 2023-09-22 | ||
Enamine | EN300-1620698-10000mg |
2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde |
2164103-19-7 | 10000mg |
$5159.0 | 2023-09-22 | ||
Enamine | EN300-1620698-50mg |
2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde |
2164103-19-7 | 50mg |
$1008.0 | 2023-09-22 | ||
Enamine | EN300-1620698-0.5g |
2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde |
2164103-19-7 | 0.5g |
$1357.0 | 2023-06-05 | ||
Enamine | EN300-1620698-10.0g |
2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde |
2164103-19-7 | 10g |
$6082.0 | 2023-06-05 | ||
Enamine | EN300-1620698-0.05g |
2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde |
2164103-19-7 | 0.05g |
$1188.0 | 2023-06-05 | ||
Enamine | EN300-1620698-1000mg |
2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde |
2164103-19-7 | 1000mg |
$1200.0 | 2023-09-22 |
2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde 関連文献
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehydeに関する追加情報
2,5-Dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde: A Comprehensive Overview
The compound with CAS No. 2164103-19-7, commonly referred to as 2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde, is a fascinating molecule that has garnered attention in both academic and industrial research. This compound belongs to the class of aldehydes and features a unique structure characterized by a five-membered oxolane ring (also known as a tetrahydrofuran ring) substituted with methyl groups and an aldehyde functional group. The presence of the propargyl group (prop-2-yn-1-yl) adds complexity to its structure, making it a valuable subject for exploring chemical reactivity and potential applications.
Structure and Synthesis
The molecular structure of 2,5-dimethyl-3-(propargyl)oxolane-carbaldehyde can be dissected into its key components: the oxolane ring, the aldehyde group, and the propargyl substituent. The oxolane ring serves as the central framework, with two methyl groups attached at positions 2 and 5. The aldehyde group is located at position 3 of the ring, while the propargyl group adds an alkyne functionality to the molecule. This combination of functional groups makes the compound versatile in terms of reactivity and potential applications.
Recent studies have focused on optimizing the synthesis of this compound. Researchers have explored various methods, including oxidative cleavage of suitable precursors and catalytic transformations. One notable approach involves the use of transition metal catalysts to facilitate selective oxidation or coupling reactions. These advancements have not only improved the yield but also enhanced the purity of the compound, making it more suitable for large-scale production.
Chemical Properties and Reactivity
Understanding the chemical properties of 2,5-dimethyl-3-(propargyl)oxolane-carbaldehyde is crucial for predicting its behavior in different environments. The aldehyde group is highly reactive, participating in nucleophilic addition reactions with compounds such as hydroxylamine or ammonia derivatives. The propargyl group introduces additional reactivity due to its triple bond, which can undergo cycloaddition reactions or serve as a precursor for other functional groups.
Recent research has highlighted the compound's ability to act as a building block in organic synthesis. For instance, it has been used in click chemistry applications, where its propargyl group facilitates efficient coupling with azides or other strained cyclopropane derivatives. This property has opened new avenues for constructing complex molecular architectures with high precision.
Applications in Industry and Research
The versatility of 2,5-dimethyl-3-(propargyl)oxolane-carbaldehyde has led to its exploration in various fields. In pharmaceutical research, it has been employed as an intermediate in the synthesis of bioactive compounds targeting specific therapeutic areas such as cancer or inflammation. Its ability to participate in multiple reaction pathways makes it a valuable tool for drug discovery.
In materials science, this compound has shown potential as a precursor for advanced polymers or materials with tailored properties. Researchers have investigated its use in polymerization reactions under controlled conditions, leading to materials with enhanced mechanical strength or thermal stability.
Environmental Considerations and Safety
As with any chemical compound, understanding its environmental impact is essential for responsible use. Studies have been conducted to assess the biodegradability and toxicity of 2,5-dimethyl-3-(propargyl)oxolane-carbaldehyde. Results indicate that under certain conditions, the compound can undergo microbial degradation; however, further research is needed to fully characterize its environmental fate.
In terms of safety handling practices, precautions are recommended due to its reactive nature. Proper personal protective equipment (PPE) should be used during handling and storage to minimize exposure risks.
Future Directions and Research Opportunities
The future of 2,5-dimethyl-3-(propargyl)oxolane-carbaldehyde lies in expanding its applications across diverse fields. Ongoing research aims to explore its role in green chemistry processes, such as catalytic asymmetric synthesis or bio-inspired transformations. Additionally, investigations into its potential as a chiral auxiliary or ligand in asymmetric catalysis are expected to yield exciting results.
Collaborative efforts between academia and industry are also being encouraged to accelerate commercialization efforts. By leveraging cutting-edge technologies such as machine learning for predictive modeling or high-throughput screening methods, researchers can unlock new possibilities for this compound's utilization.
Conclusion
In summary
, 2,5-dimethyl-3-(propargyl)oxolane-carbaldehyde (CAS No. 2164103-192164103-19-7 (2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde) 関連製品
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